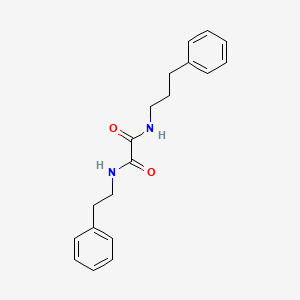

N1-phenethyl-N2-(3-phenylpropyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-phenethyl-N2-(3-phenylpropyl)oxalamide, commonly known as 'PEPO', is a chemical compound that has gained significant attention in the field of scientific research. PEPO belongs to the class of oxalamide derivatives and is a potent allosteric modulator of the cannabinoid receptor type 1 (CB1). In recent years, PEPO has emerged as a promising compound for the development of novel therapeutic agents for the treatment of various neurological disorders.

Scientific Research Applications

Surface Analytical Characterization of Materials

- Functionalization of Carbon Fibers: Research by Zhang et al. (2008) discusses the functionalization of carbon fibers using sulfuric/nitric acid treatment. This treatment prepares sites for oxidation, vital in materials like carbon nanotubes, with potential applications in enhancing material properties (Zhang et al., 2008).

Chemistry and Synthesis

- Synthesis of Di- and Mono-Oxalamides: Mamedov et al. (2016) developed a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from specific oxiranes. This method provides a new formula for synthesizing anthranilic acid derivatives and oxalamides, which could be useful in various chemical synthesis processes (Mamedov et al., 2016).

Biomedical Applications

- Graphene-based Biosensors: Research by Peña-Bahamonde et al. (2018) highlights the use of graphene in creating biosensors. These biosensors, utilizing properties of materials like oxalamides, are valuable in early disease diagnosis and pathogen detection (Peña-Bahamonde et al., 2018).

- RNAi Therapeutics: Garrelfs et al. (2021) discuss lumasiran, an RNA interference (RNAi) therapeutic agent, which targets specific enzymes. Although not directly related to N1-phenethyl-N2-(3-phenylpropyl)oxalamide, this study exemplifies the broader scope of therapeutic applications in genetic diseases (Garrelfs et al., 2021).

Catalysis and Chemical Reactions

- Catalysis in Transesterification: Ma et al. (2003) explored the use of TS-1 catalyst in the transesterification of dimethyl oxalate with phenol. This study provides insights into the role of catalysts in reactions involving oxalate derivatives, which may include compounds like this compound (Ma et al., 2003).

Electrochemical Applications

- Electrocatalytic Reactions: Nutting et al. (2018) provide an overview of N-Oxyl compounds, like TEMPO and PINO, in electrocatalytic reactions. The electrochemical properties and applications of these compounds could be related to the study of this compound in similar contexts (Nutting et al., 2018).

Polymer Science

- Polymer Crystallization and Stability: Yang et al. (2017) investigated the crystallization behavior of poly(1,4-butylene adipate) modulated by an oxalamide derivative. Such studies can be crucial in understanding the role of oxalamide derivatives in polymer science (Yang et al., 2017).

properties

IUPAC Name |

N'-(2-phenylethyl)-N-(3-phenylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c22-18(20-14-7-12-16-8-3-1-4-9-16)19(23)21-15-13-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDOAOMSGIHTHCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)C(=O)NCCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2578180.png)

![2-ethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2578186.png)

![4-Bromo-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-furoate](/img/structure/B2578187.png)

![6-(2-Methoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2578190.png)

![5-fluoro-2-methoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2578192.png)

![4,6-Dimethyl-2-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2578196.png)

![2-(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-phenylacetamide](/img/structure/B2578199.png)